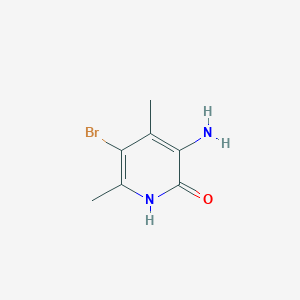

3-amino-5-bromo-4,6-dimethylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-5-bromo-4,6-dimetilpiridin-2(1H)-ona: es un compuesto orgánico heterocíclico que pertenece a la familia de la piridina. Este compuesto se caracteriza por la presencia de un grupo amino en la tercera posición, un átomo de bromo en la quinta posición y dos grupos metilo en las posiciones cuarta y sexta del anillo de piridina. El compuesto también contiene un grupo cetona en la segunda posición, lo que lo convierte en un derivado de piridinona. Debido a su estructura única, ha despertado interés en diversos campos de la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-amino-5-bromo-4,6-dimetilpiridin-2(1H)-ona generalmente implica reacciones orgánicas de varios pasos. Un método común incluye:

Material de partida: La síntesis a menudo comienza con 4,6-dimetil-2-piridona.

Aminación: El grupo amino se puede introducir en la tercera posición a través de reacciones de sustitución nucleófila utilizando amoníaco o aminas.

Métodos de producción industrial

En un entorno industrial, la producción de 3-amino-5-bromo-4,6-dimetilpiridin-2(1H)-ona puede implicar:

Bromación a gran escala: Utilizando bromo o NBS en un disolvente como ácido acético o diclorometano.

Aminación catalítica:

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amino, lo que lleva a la formación de derivados nitroso o nitro.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un grupo hidroxilo, formando 3-amino-5-bromo-4,6-dimetilpiridin-2-ol.

Sustitución: El átomo de bromo se puede sustituir por otros nucleófilos, como tioles o alcóxidos, para formar varios derivados.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Nucleófilos para sustitución: Tioles, alcóxidos, aminas.

Productos principales

Oxidación: Derivados nitroso o nitro.

Reducción: 3-amino-5-bromo-4,6-dimetilpiridin-2-ol.

Sustitución: Diversos derivados de piridinona sustituidos.

Aplicaciones Científicas De Investigación

Química

Síntesis de moléculas complejas: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Catálisis: Actúa como ligando en reacciones catalíticas.

Biología

Inhibición enzimática: Inhibidor potencial de ciertas enzimas debido a su similitud estructural con los sustratos naturales.

Sondas biológicas: Se utilizan en el estudio de las vías y mecanismos biológicos.

Medicina

Desarrollo de fármacos: Investigado por su potencial como farmacóforo en el diseño de fármacos.

Actividad antimicrobiana: Exhibe propiedades antimicrobianas, lo que lo convierte en un candidato para desarrollar nuevos antibióticos.

Industria

Ciencia de los materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.

Agricultura: Posible uso en la síntesis de agroquímicos.

Mecanismo De Acción

El mecanismo de acción de 3-amino-5-bromo-4,6-dimetilpiridin-2(1H)-ona implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad. En sistemas biológicos, puede interferir con vías específicas imitando sustratos o inhibidores naturales, lo que lleva a funciones celulares alteradas.

Comparación Con Compuestos Similares

Compuestos similares

3-amino-4,6-dimetilpiridin-2(1H)-ona: Carece del átomo de bromo en la quinta posición.

5-bromo-4,6-dimetilpiridin-2(1H)-ona: Carece del grupo amino en la tercera posición.

3-amino-5-cloro-4,6-dimetilpiridin-2(1H)-ona: Contiene un átomo de cloro en lugar de un átomo de bromo en la quinta posición.

Unicidad

La presencia de ambos, el grupo amino y el átomo de bromo en 3-amino-5-bromo-4,6-dimetilpiridin-2(1H)-ona, lo hace único en comparación con sus análogos. Esta combinación de grupos funcionales confiere reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.

Actividad Biológica

3-Amino-5-bromo-4,6-dimethylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a bromine atom, along with two methyl groups. The molecular formula is C8H9BrN2O, and it has a molecular weight of approximately 202.05 g/mol. The presence of the bromine atom enhances the electrophilic character of the compound, making it a valuable intermediate in various synthetic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that pyridine derivatives exhibit antibacterial and antifungal properties. The compound's structure suggests potential interactions with microbial cellular components, inhibiting their growth.

- Anticancer Potential : Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism may involve the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .

Biological Activities

The following table summarizes notable biological activities associated with this compound and related compounds:

| Compound | Structure Features | Notable Activities |

|---|---|---|

| This compound | Contains an amino group and bromine substituent | Antimicrobial, anticancer |

| 5-Bromo-3,6-dimethylpyridin-2(1H)-one | Similar structure without amino group | Anticancer potential |

| 3-Amino-5-bromo-1-methylpyridin-2(1H)-one | Substituted at different positions on the pyridine ring | Potential anticancer activity |

Case Studies

- Anticancer Activity : In a study examining the effects of various pyridine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values were reported below 10 µM, indicating potent antiproliferative effects .

- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL.

Propiedades

Fórmula molecular |

C7H9BrN2O |

|---|---|

Peso molecular |

217.06 g/mol |

Nombre IUPAC |

3-amino-5-bromo-4,6-dimethyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9BrN2O/c1-3-5(8)4(2)10-7(11)6(3)9/h9H2,1-2H3,(H,10,11) |

Clave InChI |

GRROHPGZODDYGV-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)NC(=C1Br)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.